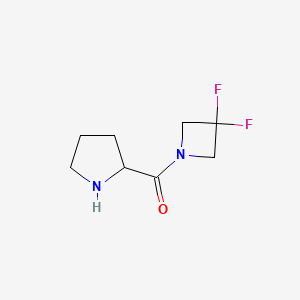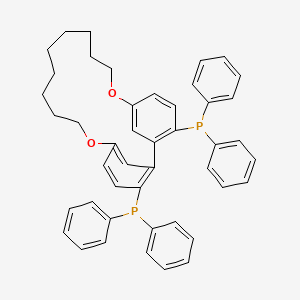
3-Fluoro-5-isopropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-isopropylaniline is an organic compound with the molecular formula C9H12FN It is a fluorinated aromatic amine, characterized by the presence of a fluorine atom and an isopropyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-isopropylaniline typically involves the fluorination of aniline derivatives. One common method is the reaction of 3-fluoroaniline with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions: 3-Fluoro-5-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
3-Fluoro-5-isopropylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of fluorescent probes and imaging agents due to its unique optical properties.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the field of oncology.
Industry: The compound is used in the production of polymers and other advanced materials, offering improved stability and performance.
作用機序
The precise mechanism of action of 3-Fluoro-5-isopropylaniline is still under investigation. it is believed to involve the formation of a complex between the compound and its target molecule. This complex undergoes a series of reactions, ultimately leading to the formation of a new product. The compound may act as a catalyst, facilitating the formation of the complex and subsequent reactions.
類似化合物との比較
4-Fluoro-N-isopropylaniline: Similar in structure but with the fluorine atom at a different position.
3-Fluoroaniline: Lacks the isopropyl group.
5-Isopropylaniline: Lacks the fluorine atom.
Uniqueness: 3-Fluoro-5-isopropylaniline is unique due to the presence of both fluorine and isopropyl groups on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C9H12FN |
|---|---|
分子量 |
153.20 g/mol |
IUPAC名 |
3-fluoro-5-propan-2-ylaniline |
InChI |
InChI=1S/C9H12FN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3 |
InChIキー |
IAWORJVBWRXUHK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Benzo[d]isoxazol-5-yl)propan-1-amine](/img/structure/B13348105.png)
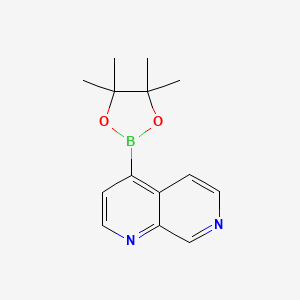
![1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)
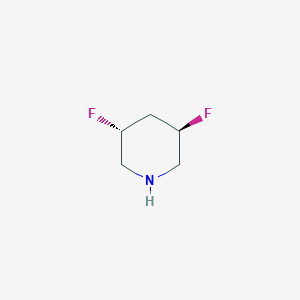
![4-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B13348129.png)
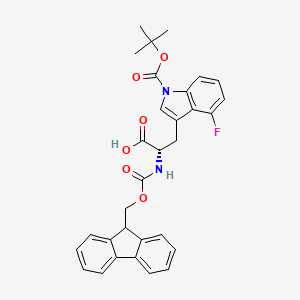
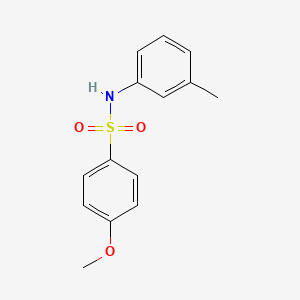
![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
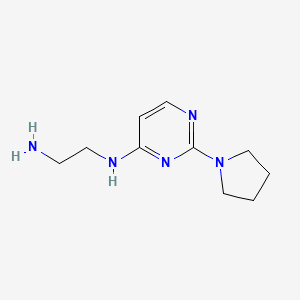
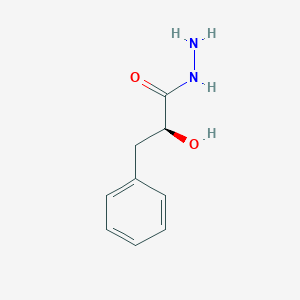
![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)
